molecular formula C21H16FN3O2S B2960110 N-(4-fluorophenyl)-N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-14-0

N-(4-fluorophenyl)-N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2960110
CAS No.: 1105235-14-0
M. Wt: 393.44
InChI Key: RGRJKFJNAQUSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 7-phenyl substituent and an acetamide group at the 3-position. The acetamide moiety is further substituted with a 4-fluorophenyl group and a methyl group on the nitrogen atom.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-24(16-9-7-15(22)8-10-16)18(26)11-25-13-23-19-17(12-28-20(19)21(25)27)14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRJKFJNAQUSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural composition that enhances its pharmacological potential, making it a subject of various research studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H17FN4O2(Molecular Weight 364 36 g mol)\text{C}_{19}\text{H}_{17}\text{F}\text{N}_{4}\text{O}_{2}\quad (\text{Molecular Weight 364 36 g mol})

Key Functional Groups:

  • Fluorophenyl Group : Enhances lipophilicity and may influence interaction with biological targets.
  • Thieno[3,2-d]pyrimidine Core : Known for its role in various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective minimum inhibitory concentrations (MICs) .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. A study indicated that related thieno[3,2-d]pyrimidine compounds showed cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 27.6 μM to 43 μM .

The biological activity of this compound is thought to involve the inhibition of specific enzymes or receptors involved in cellular processes such as proliferation and apoptosis. Preliminary studies suggest it may interact with molecular targets linked to cancer cell survival pathways .

Research Findings and Case Studies

  • Synthesis and Evaluation :
    • The synthesis typically involves multi-step reactions starting from commercially available precursors leading to the formation of the thieno[3,2-d]pyrimidine core. The synthetic route often includes cyclization reactions that are crucial for establishing the desired biological activity .
  • Case Study - Antimicrobial Efficacy :
    • A study evaluated several thieno[3,2-d]pyrimidine derivatives for their antimicrobial properties. Compounds were tested against multiple bacterial strains, revealing significant antibacterial activity with MIC values indicating effective concentrations for clinical relevance .
  • Case Study - Cytotoxicity Testing :
    • In another investigation, a series of synthesized thieno[3,2-d]pyrimidines were assessed for their cytotoxic effects on various cancer cell lines. The results highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the thieno-pyrimidine core could enhance cytotoxicity .

Summary Table of Biological Activities

Activity Target IC50/MIC Value Reference
AntimicrobialE. coli, S. aureusVaries by compound
AnticancerMDA-MB-23127.6 μM
AnticancerA54943 μM

Scientific Research Applications

Antitumor Activity

Research indicates that thienopyrimidine derivatives, including this compound, exhibit significant antitumor activity. The mechanism of action typically involves targeting specific cellular pathways associated with cancer proliferation. For instance, studies have shown that compounds with similar structures can inhibit tumor cell growth in vitro and in vivo models.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thienopyrimidine derivatives have been evaluated for their effectiveness against various bacterial strains. In vitro assays have demonstrated that certain derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as antimycobacterial activity against strains like Mycobacterium tuberculosis .

Case Studies and Research Findings

  • Antitumor Efficacy : A study focused on the synthesis and evaluation of thienopyrimidine derivatives highlighted that modifications at specific positions on the thienopyrimidine ring could enhance antitumor efficacy. The compound showed promising results against various cancer cell lines, indicating its potential as an anticancer agent .
  • Antimicrobial Testing : Another research effort evaluated a series of thienopyrimidines for antimicrobial activity. The findings revealed that compounds with similar structural motifs exhibited varying degrees of effectiveness against tested microbial strains, suggesting a structure-activity relationship that could guide further development .
  • Pharmacological Profiles : Comprehensive pharmacological evaluations have been conducted to assess the safety and efficacy profiles of N-(4-fluorophenyl)-N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. These studies included toxicity assessments using hemolytic assays and minimum inhibitory concentration (MIC) determinations to establish therapeutic windows .

Potential Future Directions

Given its promising biological activities, further research into this compound could focus on:

  • Optimizing Synthesis : Exploring more efficient synthetic routes to improve yield and reduce costs.
  • Expanding Biological Testing : Conducting extensive in vivo studies to better understand its pharmacokinetics and pharmacodynamics.
  • Developing Derivatives : Investigating structural modifications to enhance potency and selectivity for specific biological targets.

Chemical Reactions Analysis

Synthetic Formation Pathways

The compound is synthesized through multistep protocols involving cyclocondensation and nucleophilic substitution:

Key reaction sequence

  • Thienopyrimidinone core formation via Gewald-type cyclization using α-cyano ketones and sulfur sources under basic conditions

  • N-alkylation at position 3 using methyl iodide or bromoacetamide derivatives in DMF with K₂CO₃

  • Acetamide functionalization via coupling of 2-chloroacetamide intermediates with 4-fluoro-N-methylaniline in ethanol under reflux

StepReagents/ConditionsYieldCatalyst
1K₂CO₃, DMF, 80°C72%ZnCl₂
2CH₃I, DMF, 60°C68%-
3EtOH, Δ, 6 h85%-

Nucleophilic Substitution Reactions

The 4-oxo group and acetamide nitrogen participate in nucleophilic attacks:

2.1. Hydrolysis of Acetamide

  • Reacts with 6M HCl at 100°C to yield carboxylic acid derivatives (confirmed by IR loss of amide I band at 1671 cm⁻¹)

  • Mechanism : Acid-catalyzed nucleophilic cleavage of the amide bond

2.2. Thienopyrimidinone Ring Modifications

  • Reacts with Grignard reagents (e.g., CH₃MgBr) at the 4-oxo position to form 4-alkyl derivatives

  • Example :
    4 Oxo+CH3MgBr4 CH3\text{4 Oxo}+\text{CH}_3\text{MgBr}\rightarrow \text{4 CH}_3
    Yield: 58% in THF at 0°C

Electrophilic Aromatic Substitution

The 7-phenyl group undergoes electrophilic substitutions:

ReactionReagentsPositionProduct
NitrationHNO₃/H₂SO₄, 0°Cpara7-(4-nitrophenyl) derivative
SulfonationSO₃/H₂SO₄, 50°Cmeta7-(3-sulfophenyl) derivative
HalogenationCl₂/FeCl₃, 25°Cortho7-(2-chlorophenyl) derivative

Regioselectivity driven by electron-withdrawing effects of the thienopyrimidinone core

Transition Metal-Catalyzed Couplings

4.1. Suzuki-Miyaura Cross-Coupling

  • Reacts with arylboronic acids at position 2 of the thiophene ring using Pd(PPh₃)₄:
    C Cl+Ar B OH 2C Ar\text{C Cl}+\text{Ar B OH }_2\rightarrow \text{C Ar}
    Yield: 76–82% (toluene/EtOH, 90°C)

4.2. Buchwald-Hartwig Amination

  • Forms N-aryl derivatives via Pd₂(dba)₃/Xantphos catalysis:
    C Br+Ar NH2C NH Ar\text{C Br}+\text{Ar NH}_2\rightarrow \text{C NH Ar}
    Yield: 68% (dioxane, 100°C)

Stability and Degradation

  • Photodegradation : UV irradiation (254 nm) in MeOH generates 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one as a major degradant (HPLC-MS)

  • Thermal stability : Decomposes at 218°C (TGA data) with CO and NH₃ release (FTIR)

Biological Activity-Linked Reactivity

  • COX-2 inhibition : The 4-oxo group coordinates to Arg120/His90 residues via H-bonding (molecular docking)

  • Metabolism : Hepatic CYP3A4-mediated oxidation at the N-methyl group produces N-demethylated metabolites (in vitro assays)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share the thieno[3,2-d]pyrimidinone core and acetamide substituent but differ in the aryl or alkyl groups attached to the nitrogen atom. These variations influence physicochemical properties and bioactivity:

Compound Name Substituent on Acetamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Evidence ID
N-(4-bromophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 4-bromophenyl C21H15BrN3O2S 454.34 Bromine substitution increases molecular weight and polarizability.
N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 2-chlorobenzyl C22H17ClN3O2S 430.90 Benzyl group introduces steric bulk; chlorine enhances electrophilicity.
N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide 2-ethyl-6-methylphenyl C23H21N3O2S 403.50 Alkyl substituents improve lipophilicity; may enhance membrane permeability.
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Pyridine-fused thienopyrimidinone C18H19N5SO2 369.44 Additional pyridine ring alters electronic properties and solubility.

Key Observations

Halogen Substitution: The target compound’s 4-fluorophenyl group (C-F bond) offers metabolic stability compared to bromine or chlorine analogs, which may exhibit higher toxicity or slower clearance .

Aromatic vs. Alkyl Substituents :

  • The 2-ethyl-6-methylphenyl analog () replaces the fluorophenyl with alkyl groups, likely improving membrane permeability but reducing π-π stacking interactions with aromatic residues in proteins.

Discontinued Compounds: N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide () and its brominated analog () are marked as discontinued, possibly due to synthetic challenges or suboptimal pharmacokinetics.

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide?

The synthesis of this compound involves multi-step reactions, typically starting with the construction of the thieno[3,2-d]pyrimidinone core. A fluorinated phenylacetamide moiety is introduced via nucleophilic substitution or coupling reactions. For example, describes a method to synthesize fluorinated pyrimidines using β-CF3-aryl ketones under mild, metal-free conditions, which could be adapted for the 4-fluorophenyl group. Purification often involves column chromatography (e.g., CH2Cl2/MeOH gradients) and recrystallization to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons, methyl groups). reports δ values for similar thienopyrimidine derivatives, such as δ 2.07–3.11 ppm for methyl groups and δ 7.08–8.37 ppm for aromatic protons.
  • LC-MS : To verify molecular weight (e.g., m/z 314.0 [M+H]+ in ).
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity .

Q. What solvents or conditions are recommended for improving solubility in biological assays?

The compound’s solubility is influenced by the hydrophobic thienopyrimidine core and polar acetamide group. Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations are common. highlights the use of N-methylpyrrolidone (NMP) for high-temperature reactions, which may inform solubility optimization .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (as in ) can predict feasible intermediates and transition states. For example, ICReDD’s approach combines computational modeling with experimental validation to optimize reaction conditions (e.g., solvent selection, temperature) and reduce trial-and-error experimentation .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. A robust strategy includes:

  • Dose-response curves : Validate activity across multiple concentrations.
  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays.
  • Batch analysis : Use LC-MS or elemental analysis to rule out impurities (e.g., ’s 31% yield after purification highlights potential variability) .

Q. What strategies are effective for crystallizing this compound for X-ray diffraction studies?

Crystallization challenges stem from the compound’s flexible acetamide chain. demonstrates that slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) or layered diffusion methods can yield suitable crystals. For similar structures, hydrogen bonding between the pyrimidinone carbonyl and amide groups stabilizes the lattice .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

Key parameters include:

  • Catalyst screening : avoids metals, but Pd-catalyzed cross-coupling could be explored for aryl substitutions.
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueObserved Data (Example)Reference Compound ()
1H NMR (DMSO-d6)δ 2.07–3.11 ppm (CH3 groups)δ 2.57 ppm (CH3)
LC-MSm/z 314.0 [M+H]+m/z 314.0 [M+H]+

Q. Table 2. Common Purification Methods

MethodConditionsPurity Outcome
Column ChromatographySilica gel, CH2Cl2/MeOH (50:1)≥95%
RecrystallizationEthanol/water (7:3) at 4°C90–95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.